REACTION_CXSMILES
|
F[C:2]1C=C(SC2N(CC3C=CC=CN=3)C(CCC(OC)=O)=NC=2C(C)C)C=C(F)C=1.[Cl:31][C:32]1[CH:33]=[C:34]([S:38][C:39]2[NH:43][C:42]([CH2:44][O:45]CC3C=CC(OC)=CC=3)=[N:41][C:40]=2[CH:55]([CH3:57])[CH3:56])[CH:35]=[CH:36][CH:37]=1>>[Cl:31][C:32]1[CH:33]=[C:34]([S:38][C:39]2[N:43]([CH3:2])[C:42]([CH2:44][OH:45])=[N:41][C:40]=2[CH:55]([CH3:56])[CH3:57])[CH:35]=[CH:36][CH:37]=1
|
Name
|
Example 2 ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)SC1=C(N=C(N1CC1=NC=CC=C1)CCC(=O)OC)C(C)C
|
Name
|
5-(3-chlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)SC1=C(N=C(N1)COCC1=CC=C(C=C1)OC)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)SC1=C(N=C(N1C)CO)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |